molecular formula C21H17FN4O3S3 B2996189 N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-32-0

N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2996189
CAS No.: 1021251-32-0
M. Wt: 488.57
InChI Key: RXVLVUUTOLXYNN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S3 and its molecular weight is 488.57. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests that modifications of the thiazolo[4,5-d]pyrimidine core, similar to the specified compound, could lead to promising antitumor agents (Hafez & El-Gazzar, 2017).

Radioligand Imaging

Derivatives with pyrimidine structures have been utilized in the development of selective radioligands for imaging purposes, such as positron emission tomography (PET) imaging of the translocator protein (18 kDa). These compounds, when labeled with fluorine-18, offer insights into neuroinflammation and potential diagnostic applications for neurodegenerative diseases (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar structures have been synthesized and found to possess anti-inflammatory and analgesic properties. These findings indicate the potential of thiazolo[4,5-d]pyrimidine derivatives in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Cytochrome P450 3A4 Induction

Some derivatives have been investigated for their effects on human cytochrome P450 3A4, an enzyme critical for drug metabolism. Understanding the interaction between such compounds and cytochrome P450 enzymes is vital for assessing drug-drug interaction potential and optimizing pharmacokinetic profiles (Moscovitz et al., 2018).

Antimicrobial Activity

Oxazolidinone derivatives, related in structural complexity, have shown broad-spectrum antimicrobial activity against various bacterial strains, including resistant ones. This highlights the importance of exploring novel chemical scaffolds like thiazolo[4,5-d]pyrimidines for developing new antibiotics (Zurenko et al., 1996).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S3/c1-11-6-7-12(8-15(11)22)23-16(27)10-31-20-24-18-17(19(28)25-20)32-21(30)26(18)13-4-3-5-14(9-13)29-2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVLVUUTOLXYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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